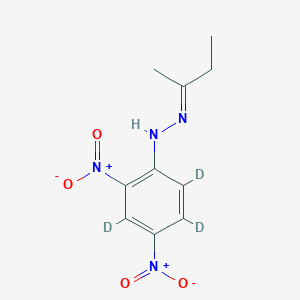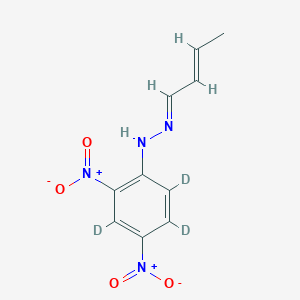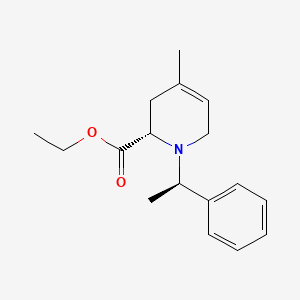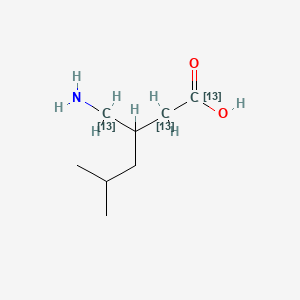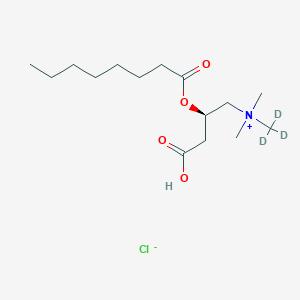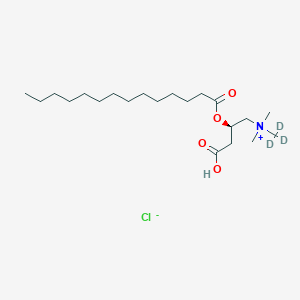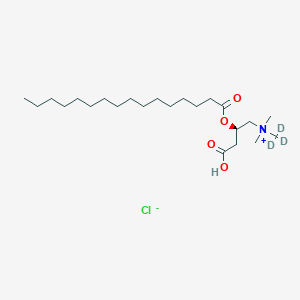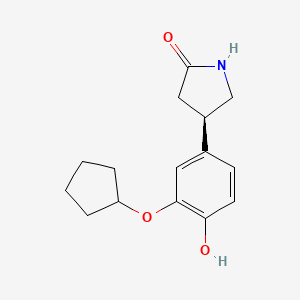
(R)-4-(3-(Cyclopentyloxy)-4-hydroxyphenyl)pyrrolidin-2-one
Overview
Description
Pyrrolidin-2-ones are important heterocyclic motifs found in natural products and biologically active synthetic molecules . They are characterized by a five-membered ring structure containing a nitrogen atom and a carbonyl group .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones often involves cascade reactions of N-substituted piperidines . One method involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves a photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines .Molecular Structure Analysis
The molecular structure of pyrrolidin-2-ones consists of a five-membered ring with a nitrogen atom and a carbonyl group . The exact structure of “®-4-(3-(Cyclopentyloxy)-4-hydroxyphenyl)pyrrolidin-2-one” would include additional functional groups attached to this basic ring structure.Chemical Reactions Analysis
The chemical reactions involving pyrrolidin-2-ones can be quite complex and depend on the specific substituents present on the molecule . For example, the formation of pyrrolidin-2-ones can involve a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidin-2-ones would depend on their specific chemical structure. Some general properties of pyrrolidin-2-ones include their reactivity with various chemical reagents and their potential to form hydrogen bonds due to the presence of the carbonyl group .Scientific Research Applications
Structural Motifs in Biological and Pharmacological Compounds
The structure of (R)-4-(3-(Cyclopentyloxy)-4-hydroxyphenyl)pyrrolidin-2-one is found in various biologically important and pharmacologically relevant alkaloids. Derivatives of the spirooxindole ring system, to which this compound is related, are used as antimicrobial and antitumor agents. They also function as inhibitors of the human NK1 receptor. These derivatives are present in alkaloids like horsifiline, spirotryprostatin, and (+) elacomine, and have applications in cancer therapeutics (Sundar et al., 2011).
Synthesis and Crystal Structures in Chemical Studies
Studies on the synthesis and crystal structures of related compounds provide insights into the molecular configurations and stability. For example, the investigation of the crystal structures of 4'-Nitro-3',5'-diphenylspiro[indoline-3,2'-pyrrolidin]-2-one and related compounds revealed specific motifs and intermolecular hydrogen bonds that stabilize their structure. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Sundar et al., 2011).
Enantiomerically Pure Pyrrolidines in Asymmetric Syntheses
Enantiomerically pure pyrrolidines, which include compounds structurally similar to (R)-4-(3-(Cyclopentyloxy)-4-hydroxyphenyl)pyrrolidin-2-one, are obtained through 1,3-dipolar cycloaddition of azomethine ylides and sugar enones derived from pentoses. These compounds are crucial for asymmetric syntheses and have been used to derive optically active γ-amino acids and pyrrolidines, indicating their importance in the field of stereospecific synthesis and pharmaceutical applications (Udry et al., 2014).
Applications in Advanced Materials and Crystallography
The structure and properties of pyrrolidin-2-ones and their derivatives have implications in materials science. For example, the synthesis of specific derivatives can lead to new medicinal molecules with improved biological activity. Studies in this area often focus on the synthesis conditions, chemical properties, and potential biological activities of these compounds (Rubtsova et al., 2020).
properties
IUPAC Name |
(4R)-4-(3-cyclopentyloxy-4-hydroxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-13-6-5-10(11-8-15(18)16-9-11)7-14(13)19-12-3-1-2-4-12/h5-7,11-12,17H,1-4,8-9H2,(H,16,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXDMOACSRAMFI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)C3CC(=O)NC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)[C@H]3CC(=O)NC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(3-(Cyclopentyloxy)-4-hydroxyphenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



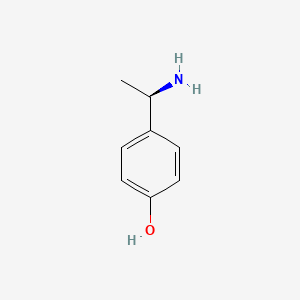
![1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine](/img/no-structure.png)
